N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O/c1-7-9(8(2)17(3)16-7)4-5-10(18)15-6-11(12,13)14/h4-6H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSZVXJPASNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Propanoic Acid
The pyrazole core is synthesized via cyclocondensation of acetylacetone derivatives with hydrazine hydrate, followed by alkylation and subsequent Michael addition to introduce the propanoic acid side chain.
Key Steps:
-
Cyclocondensation : 2,4-Pentanedione reacts with methylhydrazine in ethanol under reflux to form 1,3,5-trimethyl-1H-pyrazole.
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Alkylation : Selective methylation at the 4-position is achieved using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C.
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Michael Addition : Acrylic acid undergoes regioselective addition to the pyrazole in methanol under basic conditions (pH 9–10), yielding 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid.
Optimization Note : The use of 19F-NMR spectroscopy, as demonstrated in analogous trifluoromethylated pyrazole syntheses, ensures real-time monitoring of regioselectivity.
Preparation of 2,2,2-Trifluoroethylamine
2,2,2-Trifluoroethylamine is commercially available but can be synthesized via catalytic hydrogenation of trifluoroacetonitrile using Raney nickel under 30–50 bar H₂ pressure.
Amidation Strategies and Reaction Mechanisms
The coupling of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid with 2,2,2-trifluoroethylamine is achieved through three primary methods:
Carbodiimide-Mediated Coupling
Reagents :
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS)
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Dichloromethane (DCM) or THF as solvent
Procedure :
Acyl Chloride Intermediate Route
Steps :
-
Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (2 hrs).
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React the acyl chloride with 2,2,2-trifluoroethylamine (2 eq) in dry THF at −10°C.
Yield : 75–80%
Advantage : Avoids racemization and simplifies purification.
Enzymatic Amidation
Catalyst : Immobilized lipase B from Candida antarctica (Novozym 435)
Conditions :
-
Solvent: Tert-butanol
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Temperature: 45°C
-
Molar ratio (acid:amine): 1:1.2
Yield : 60–65%
Sustainability : Reduces organic solvent use by 40% compared to chemical methods.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Amidation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 98.5 |
| THF | 7.58 | 68 | 97.8 |
| Acetonitrile | 37.5 | 55 | 95.2 |
| tert-Butanol | 10.9 | 65 | 96.7 |
Polar aprotic solvents (DCM, THF) enhance electrophilicity of the activated carbonyl, improving yields.
Temperature and Time Profiling
| Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|
| 0 | 24 | 58 |
| 25 | 18 | 72 |
| 40 | 12 | 70 |
| 60 | 6 | 65 |
Room temperature (25°C) balances reaction rate and byproduct formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Type : Microfluidic tubular reactor
Parameters :
Purification Techniques
-
Crystallization : Recrystallization from ethanol/water (4:1) achieves >99% purity.
-
Distillation : Short-path distillation under reduced pressure (0.1 mbar, 120°C) removes residual amines.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity Assessment
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×150 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 8.2 | 99.1 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is being explored as a potential pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy as an enzyme inhibitor or receptor modulator.
- Case Study: Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in anti-inflammatory drug development.
Agrochemicals
The compound is also being investigated for its use in agrochemical formulations. The trifluoroethyl group can impart unique properties that enhance the effectiveness of pesticides and herbicides.
- Case Study: Herbicidal Activity
A study evaluated the herbicidal activity of trifluoroethyl-substituted compounds against common weeds. The results demonstrated that these compounds exhibited significant herbicidal effects at low concentrations, suggesting their potential as eco-friendly alternatives to traditional herbicides.
Material Science
In material science, this compound can be used to develop new materials with specific thermal and hydrophobic properties.
- Case Study: Polymer Development
Research into polymers incorporating trifluoroethyl groups has shown enhanced thermal stability and water repellency. These properties make them suitable for applications in coatings and sealants where durability and resistance to environmental factors are essential.
Data Table of Applications
| Application Area | Specific Use Case | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors | Potential anti-inflammatory properties |
| Agrochemicals | Herbicides | Effective at low concentrations |
| Material Science | Polymer development | Enhanced thermal stability and hydrophobicity |
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity (LogP) : The trifluoroethyl group increases LogP by ~0.7 compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : The trifluoroethyl derivative exhibits a 2.7-fold longer half-life than its ethyl counterpart, attributed to fluorine’s electron-withdrawing effects, which hinder enzymatic oxidation .
- Binding Affinity : Improved affinity in the trifluoroethyl variant may arise from fluorine’s stereoelectronic effects, optimizing interactions with hydrophobic binding pockets .
Solid-State Stability and Formulation
The trifluoroethyl group’s influence extends to solid-state properties. For instance, related compounds with trifluoroethyl moieties, such as those described in European Patent Bulletin 2024, demonstrate enhanced crystallinity and stability, facilitating formulation development . This aligns with broader trends where fluorination improves thermal and chemical stability in drug candidates .
Limitations and Trade-offs
While fluorination enhances metabolic stability and target engagement, it often reduces solubility, necessitating formulation adjustments (e.g., salt formation or co-solvents) . Additionally, the trifluoroethyl group’s steric bulk may limit compatibility with certain binding sites, underscoring the need for structure-activity relationship (SAR) studies.
Q & A
Q. How do acidic/basic conditions affect the stability of this compound during in vitro assays?
- pH Stability Studies :
- Acidic (pH 2) : Hydrolysis of the amide bond (t₁/₂ = 8 hours at 37°C).
- Basic (pH 9) : Degradation via pyrazole ring oxidation (t₁/₂ = 2 hours) .
- Mitigation : Use buffered solutions (pH 7.4) and avoid prolonged exposure to light/heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
